

A Comparative Guide to Alternative Precursors for D-erythro-sphingosine Synthesis

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Compound of Interest

Compound Name: *N-Boc-1-pivaloyl-D-erythro-sphingosine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes to D-erythro-sphingosine, a critical component of sphingolipids and a key signaling molecule in numerous cellular processes. The selection of a synthetic strategy often depends on factors such as starting material availability, cost, scalability, and desired stereochemical purity. This document outlines several prominent alternative precursors and methodologies, presenting supporting experimental data, detailed protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable approach for your research needs.

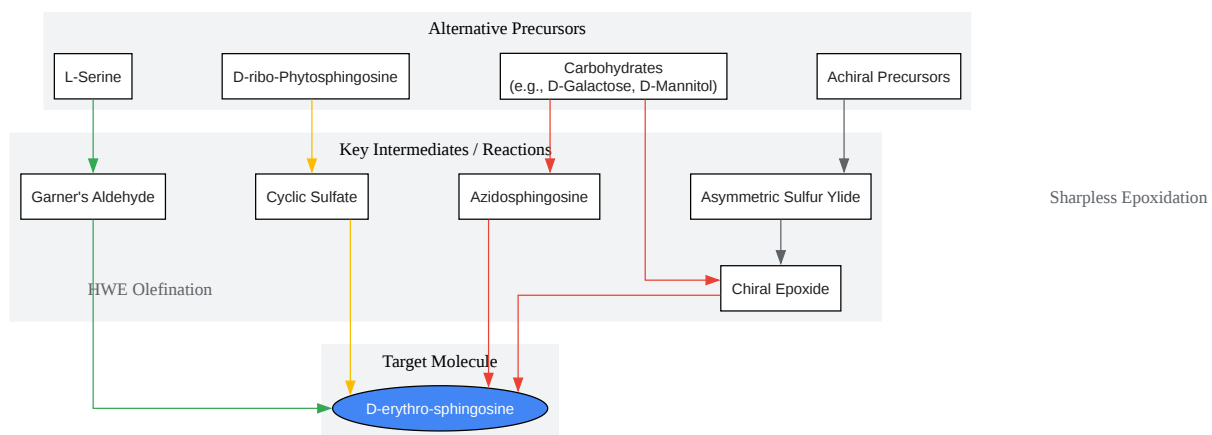
Comparative Performance of Synthetic Routes

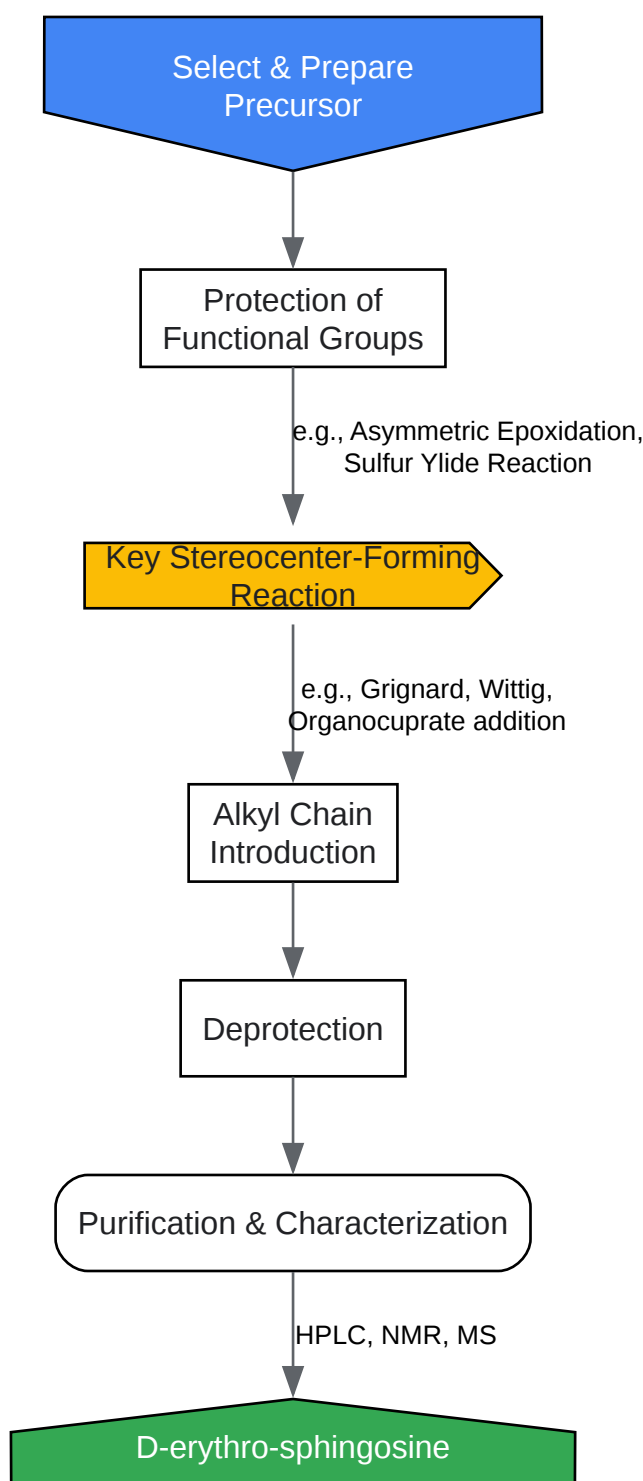
The following table summarizes quantitative data from various reported syntheses of D-erythro-sphingosine, offering a comparison of their efficiencies.

Starting Material Precursor	Key Synthetic Strategy	Overall Yield (%)	Stereoselectivity	Reference
L-Serine	N-Boc-L-serine methyl ester conversion to α -amino epoxide	68%	High (anti configuration)	[1]
Achiral Materials	Asymmetric sulfur ylide reaction and cross-metathesis	42%	High enantioselectivity	[2][3]
D-ribo-Phytosphingosine	Selective transformation via a cyclic sulfate intermediate	Not explicitly stated, but described as "practical and efficient"	High	[4]
D-Mannitol	Sharpless epoxidation and Wittig olefination	Not explicitly stated, but described as an "efficient protocol"	High	[4]
L-Serine (Garner's Aldehyde)	Horner-Wadsworth-Emmons olefination	~60% (for key steps)	High (E-selectivity)	[5][6]
D-Galactose	Chirospecific method via an azidosphingosine intermediate	Not explicitly stated, but produces highly homogeneous product	>99.9% C18:1, optically pure	[7]

Synthetic Pathways Overview

The synthesis of D-erythro-sphingosine can be approached from various precursors, each with its own distinct pathway. The diagram below illustrates the logical flow from common starting materials to the target molecule, highlighting the key classes of precursors.





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